2-Allyl-1-hydroxy-9,10-anthraquinone 2-Allyl-1-hydroxy-9,10-anthraquinone 2-allyl-1-hydroxy-9,10-anthraquinone is a monohydroxyanthraquinone that is 9,10-anthraquinone in which the hydrogens at positions 1 and 2 are replaced by a hydroxy and an allyl group, respectively. It has a role as an EC 1.4.1.3 {glutamate dehydrogenase [NAD(P)(+)]} inhibitor.
Brand Name: Vulcanchem
CAS No.: 64302-87-0
VCID: VC0540912
InChI: InChI=1S/C17H12O3/c1-2-5-10-8-9-13-14(15(10)18)17(20)12-7-4-3-6-11(12)16(13)19/h2-4,6-9,18H,1,5H2
SMILES: C=CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O
Molecular Formula: C17H12O3
Molecular Weight: 264.27 g/mol

2-Allyl-1-hydroxy-9,10-anthraquinone

CAS No.: 64302-87-0

Inhibitors

VCID: VC0540912

Molecular Formula: C17H12O3

Molecular Weight: 264.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2-Allyl-1-hydroxy-9,10-anthraquinone - 64302-87-0

CAS No. 64302-87-0
Product Name 2-Allyl-1-hydroxy-9,10-anthraquinone
Molecular Formula C17H12O3
Molecular Weight 264.27 g/mol
IUPAC Name 1-hydroxy-2-prop-2-enylanthracene-9,10-dione
Standard InChI InChI=1S/C17H12O3/c1-2-5-10-8-9-13-14(15(10)18)17(20)12-7-4-3-6-11(12)16(13)19/h2-4,6-9,18H,1,5H2
Standard InChIKey IMUBGIOLZQTIGI-UHFFFAOYSA-N
SMILES C=CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O
Canonical SMILES C=CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O
Appearance Solid powder
Description 2-allyl-1-hydroxy-9,10-anthraquinone is a monohydroxyanthraquinone that is 9,10-anthraquinone in which the hydrogens at positions 1 and 2 are replaced by a hydroxy and an allyl group, respectively. It has a role as an EC 1.4.1.3 {glutamate dehydrogenase [NAD(P)(+)]} inhibitor.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms R162; R 162; R-162;
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PubChem Compound 4412951
Last Modified Nov 11 2021
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